

Theoretical and Computational Insights into 2-(Nitrosomethyl)oxirane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry of **2-(nitrosomethyl)oxirane**, a molecule of interest for its potential reactivity and biological activity. Due to the limited direct experimental and computational data on this specific compound, this document leverages findings from analogous substituted oxiranes and nitroso compounds to predict its properties and reactivity. This guide covers its anticipated electronic structure, spectroscopic characteristics, and potential reaction pathways, particularly focusing on the interplay between the strained oxirane ring and the reactive nitrosomethyl group. Detailed computational methodologies and potential experimental protocols are presented to facilitate further research and application in fields such as drug discovery and materials science.

Introduction

2-(Nitrosomethyl)oxirane is a small heterocyclic compound featuring a strained three-membered oxirane ring and a nitrosomethyl substituent. The combination of these two functional groups suggests a rich and complex chemical behavior. The high ring strain of the epoxide (approximately 25 kcal/mol) makes it susceptible to ring-opening reactions, while the nitroso group is known for its diverse reactivity and role in biological systems.[1] This guide aims to provide a foundational understanding of the molecule's properties through theoretical and computational modeling, offering insights that can guide future experimental investigations.



Predicted Molecular and Electronic Structure

The structural and electronic properties of **2-(nitrosomethyl)oxirane** can be inferred from computational studies on parent oxirane and related substituted epoxides.[2]

Geometrical Parameters

Quantum chemical calculations, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), can provide optimized geometries. Key predicted structural parameters are summarized in Table 1. The C-C and C-O bond lengths within the oxirane ring are expected to be slightly elongated compared to unstrained ethers due to ring strain. The C-N and N=O bond lengths of the nitrosomethyl group will be influenced by the electron-withdrawing nature of the oxirane ring.

Table 1: Predicted Geometrical Parameters of 2-(Nitrosomethyl)oxirane

Parameter	Predicted Value (Å)	Predicted Value (°)
C1-C2 Bond Length	1.47	
C1-O Bond Length	1.44	_
C2-O Bond Length	1.44	_
C2-C3 Bond Length	1.51	-
C3-N Bond Length	1.48	-
N=O Bond Length	1.21	-
C1-O-C2 Bond Angle	61.5	-
O-C1-C2 Bond Angle	59.25	-
O-C2-C1 Bond Angle	59.25	-
O-C2-C3 Bond Angle	118.0	-
C1-C2-C3 Bond Angle	119.5	-
C2-C3-N Bond Angle	110.0	-
C3-N=O Bond Angle	115.0	-



Note: These values are estimations based on typical bond lengths and angles for similar functional groups and require verification through specific computational studies on **2-** (nitrosomethyl)oxirane.

Electronic Properties

The electronic properties, including orbital energies and charge distribution, are crucial for understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) is likely to be localized on the nitrosomethyl group and the oxygen atom of the oxirane, while the lowest unoccupied molecular orbital (LUMO) is expected to be associated with the C-N-O moiety and the antibonding orbitals of the strained C-C and C-O bonds of the ring. The electrostatic potential map would likely show a region of negative potential around the oxygen atom of the nitroso group and the oxirane ring, indicating susceptibility to electrophilic attack, and positive potential around the ring carbons, suggesting vulnerability to nucleophilic attack.

Computational Methodology Quantum Chemical Calculations

For accurate prediction of the properties of **2-(nitrosomethyl)oxirane**, the following computational protocol is recommended:

- Geometry Optimization and Vibrational Frequencies:
 - Method: Density Functional Theory (DFT) with a hybrid functional such as B3LYP or a more modern functional like ωB97X-D.
 - Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) or def2-TZVP, is recommended for accurate results.
 - Procedure: Perform a full geometry optimization without any symmetry constraints.
 Following optimization, a frequency calculation should be performed to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
- Electronic Structure Analysis:
 - Method: Utilize the optimized geometry to perform single-point energy calculations.



- Analysis: Calculate and visualize molecular orbitals (HOMO, LUMO), electron density, and electrostatic potential maps. Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and bonding interactions.
- Reaction Pathway Modeling:
 - Method: To study reaction mechanisms, such as ring-opening, transition state searches (e.g., using the Berny algorithm or a quadratic synchronous transit approach) should be conducted.
 - Procedure: Once a transition state is located, an Intrinsic Reaction Coordinate (IRC)
 calculation should be performed to verify that the transition state connects the desired
 reactants and products.

Predicted Reactivity and Reaction Pathways

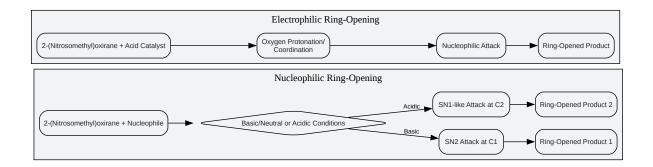
The dual functionality of **2-(nitrosomethyl)oxirane** suggests several potential reaction pathways.

Oxirane Ring-Opening Reactions

The strained oxirane ring is prone to nucleophilic and electrophilic ring-opening reactions.

- Nucleophilic Ring-Opening: Nucleophiles can attack either of the ring carbons, leading to the opening of the epoxide.[3][4] The regioselectivity of the attack will depend on the nature of the nucleophile and the reaction conditions (acidic or basic). Under basic or neutral conditions, the attack is likely to occur at the less substituted carbon (C1) via an SN2 mechanism. Under acidic conditions, the reaction may proceed via a more SN1-like mechanism with the nucleophile attacking the more substituted carbon (C2) due to the stabilization of the partial positive charge.
- Electrophilic Ring-Opening: Lewis or Brønsted acids can catalyze the ring-opening by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.[5]





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Caption: Proposed ring-opening reaction pathways for **2-(nitrosomethyl)oxirane**.

Reactivity of the Nitrosomethyl Group

The nitrosomethyl group can undergo various reactions, including reduction, oxidation, and acting as a nitric oxide (NO) donor.[6] The proximity of the oxirane ring may influence the reactivity of this group.

- Dimerization: C-nitroso compounds are known to exist in equilibrium with their dimeric azodioxy forms.[6] The monomer is typically favored at higher temperatures or in dilute solutions.
- Radical Reactions: The C-N bond can undergo homolytic cleavage to generate a methyl
 radical and nitric oxide. This property is of significant interest in drug development, as NO is
 a crucial signaling molecule in various physiological processes.
- Rearrangement: Aliphatic nitroso compounds can rearrange to the corresponding oximes.[7]

Potential Synthesis

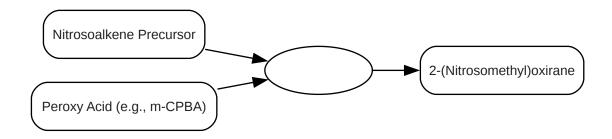
While a specific synthesis for **2-(nitrosomethyl)oxirane** is not reported, plausible synthetic routes can be proposed based on established methods for the synthesis of substituted



oxiranes and nitroso compounds.

Epoxidation of a Nitrosoalkene

One potential route involves the epoxidation of a suitable nitrosoalkene precursor using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[8][9]



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Caption: Proposed synthesis of **2-(nitrosomethyl)oxirane** via epoxidation.

Intramolecular Cyclization

Another approach could involve the intramolecular cyclization of a halohydrin containing a nitrosomethyl group.[1][8] Treatment of this precursor with a base would induce an intramolecular Williamson ether synthesis to form the oxirane ring.

Table 2: Comparison of Potential Synthetic Routes

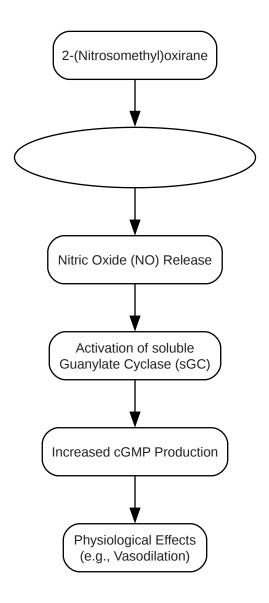
Synthetic Route	Precursor	Reagents	Key Features
Epoxidation	Nitrosoalkene	Peroxy acid (e.g., m-CPBA)	Direct formation of the oxirane ring.[8][9]
Intramolecular Cyclization	Halohydrin with a nitrosomethyl group	Base (e.g., NaOH)	Intramolecular SN2 reaction.[1][8]

Potential Biological Activity and Signaling Pathways

Given the presence of the nitroso group, **2-(nitrosomethyl)oxirane** could exhibit biological activity, primarily as a potential nitric oxide (NO) donor.[6][10] NO is a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and



immune response. The release of NO could be triggered by enzymatic or non-enzymatic processes.



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Caption: Potential signaling pathway of **2-(nitrosomethyl)oxirane** as a nitric oxide donor.

The oxirane ring could also contribute to biological activity through covalent modification of biological macromolecules such as proteins and nucleic acids via nucleophilic attack from residues like cysteine or histidine.

Conclusion and Future Directions



This technical guide has provided a theoretical and computational framework for understanding the properties and reactivity of **2-(nitrosomethyl)oxirane**. While direct experimental data is lacking, the analysis of analogous compounds provides valuable insights into its potential structure, reactivity, and biological significance. Future research should focus on the synthesis and experimental characterization of this molecule to validate the theoretical predictions presented here. Computational studies employing the methodologies outlined in this guide will be instrumental in elucidating its reaction mechanisms and potential as a therapeutic agent or a versatile chemical intermediate. The interplay between the strained oxirane ring and the reactive nitrosomethyl group presents a compelling area for further investigation with potential applications in medicinal chemistry and materials science.

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